molecular formula C19H20N4O4S B2826674 N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide CAS No. 32061-15-7

N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide

Cat. No. B2826674
CAS RN: 32061-15-7
M. Wt: 400.45
InChI Key: FKFIYSFRASPONB-UHFFFAOYSA-N
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Description

“N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide” is a compound that has been synthesized and characterized in scientific research . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups, including a carbonyl moiety .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with suitable aldehydes or ketones has produced different Schiff base derivatives with aromatic or aliphatic substituents .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminoantipyrine with benzoylisothiocynate . The ratio between the two isomers was found to be about 50:50 .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C24H21N5O2S and a molecular weight of 443.531 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N1-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide, also known as Maybridge1_002092, N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide, Oprea1_360544, or SMR000062898.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The sulfonamide group in its structure is known for its antibacterial properties, which could be leveraged to combat resistant bacterial infections .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis in cancer cells and inhibit their proliferation. This is particularly relevant for cancers that are resistant to conventional therapies. The pyrazole moiety in its structure is often associated with anticancer activity .

Anti-diabetic Properties

The compound has been investigated for its potential to manage diabetes. It can modulate blood glucose levels and improve insulin sensitivity, making it a candidate for developing new treatments for diabetes and its complications.

These applications highlight the versatility and potential of N1-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide Synthesis and therapeutic potential of imidazole containing compounds Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide : Synthesis and therapeutic potential of imidazole containing compounds : Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide : Synthesis and therapeutic potential of imidazole containing compounds : Docking, DFT, and structural study of N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide : Synthesis and therapeutic potential of imidazole containing compounds

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications. As a derivative of 4-aminoantipyrine, which has been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity , this compound may also have potential in these areas.

properties

IUPAC Name

N-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-18(19(25)23(22(13)3)16-7-5-4-6-8-16)21-28(26,27)17-11-9-15(10-12-17)20-14(2)24/h4-12,21H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFIYSFRASPONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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